L-Methionine-13C,d3
Description
L-Methionine-methyl-13C,methyl-d3 (CAS: see ) is a stable isotope-labeled derivative of L-methionine, a sulfur-containing essential amino acid. This compound is specifically modified with a ¹³C atom and three deuterium atoms (d3) on its methyl group (CD₃), as shown in its molecular formula CD₃SCH₂CH₂CH(NH₂)CO₂H . It is widely utilized in metabolic studies, proteomics, and tracer experiments to investigate methionine incorporation, methylation pathways, and transporter activity . Its dual isotopic labeling enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(trideuterio(113C)methylsulfanyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-ZIHWZSJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])SCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-methyl-13C,methyl-d3 involves the incorporation of isotopic labels into the methionine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions .
Industrial Production Methods
Industrial production of L-Methionine-methyl-13C,methyl-d3 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-methyl-13C,methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atom in methionine to sulfoxide or sulfone.
Reduction: The compound can be reduced to form methionine derivatives with different oxidation states.
Substitution: The methyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives. These products are often used in further studies to understand the biochemical pathways and mechanisms involving methionine .
Scientific Research Applications
Metabolic Pathway Tracing
One of the primary applications of L-Methionine-methyl-13C,methyl-d3 is in metabolic pathway tracing. By incorporating this compound into cell cultures or organisms, researchers can track the fate of the methyl group within biological systems. This is particularly useful in elucidating metabolic pathways involving methionine methylation, which plays a crucial role in protein synthesis and DNA methylation.
Case Study: Enzyme Interaction Studies
A study demonstrated that the incorporation of L-Methionine-methyl-13C,methyl-d3 allows researchers to investigate enzymes that utilize methionine as a substrate. The carbon-13 label can be monitored using NMR spectroscopy, helping to identify specific reaction steps mediated by enzymes and enhancing understanding of their mechanisms at an atomic level.
Protein Synthesis Measurement
L-Methionine-methyl-13C,methyl-d3 has also been utilized as a tracer for measuring protein synthesis in vitro. In a notable experiment, researchers used this compound to quantify protein synthesis rates in C2C12 myotubes, revealing insights into muscle protein synthesis (MPS) and muscle protein breakdown (MPB) under various conditions.
Experimental Findings
- Incorporation Rates : The study found that incorporation of methyl[D3]-13C-methionine into cellular proteins was observable over time, with significant increases in MPS following treatment with anabolic factors like IGF-1 and insulin .
- Metabolic Balance : The net balance between MPS and MPB was calculated throughout the experiment, highlighting how different treatments influenced protein metabolism .
Enhanced Detection Techniques
The dual isotopic labeling (carbon-13 and deuterium) enhances the sensitivity of detection methods such as mass spectrometry. This allows researchers to detect and quantify labeled methionine and its metabolites even at low concentrations within complex biological samples. The deuterium substitution improves signal quality, making it easier to analyze metabolic fates.
Applications in Vaccine Development
L-Methionine-methyl-13C,methyl-d3 is also employed in methodologies like stable isotope tagging of epitopes (SITE) for identifying virus-induced peptides in vaccine development. This application is critical for understanding immune responses and developing effective vaccines against viral infections .
Comparison with Other Isotopically Labeled Compounds
To contextualize the unique features of L-Methionine-methyl-13C,methyl-d3, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Methionine | C5H11NO2S | Essential amino acid; precursor to S-adenosyl-L-methionine |
| S-Adenosyl-L-methionine | C15H19N7O5S | Key methyl donor involved in numerous methylation reactions |
| L-Homocysteine | C4H9NO2S | Intermediate in methionine metabolism; contains one less carbon |
The isotopic labeling of L-Methionine-methyl-13C,methyl-d3 provides more precise tracking capabilities compared to non-labeled counterparts, making it invaluable for metabolic studies.
Mechanism of Action
The mechanism of action of L-Methionine-methyl-13C,methyl-d3 involves its incorporation into proteins and other biomolecules. The isotopic labels allow for detailed studies of the molecular interactions and pathways involving methionine. The compound targets specific enzymes and pathways involved in methionine metabolism, providing insights into its role in various biological processes .
Comparison with Similar Compounds
Isotopic Labeling and Structural Variations
L-Methionine-13C5
- Labeling : Uniformly labeled with ¹³C across all five carbon atoms (¹³C₅) and often combined with ¹⁵N .
- Applications: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomic quantification .
- Key Difference : Unlike L-Methionine-methyl-13C,d3, this variant lacks deuterium and provides broader metabolic tracing rather than methyl-specific tracking .
L-Methionine-d3 (S-methyl-d3)
- Labeling : Deuterium exclusively on the methyl group (CD₃) without ¹³C .
- Applications : Employed in transport assays (e.g., Mycobacterium bovis BCG methionine uptake studies) and as an internal standard for LC-MS/MS .
- Key Difference : The absence of ¹³C limits its utility in studies requiring carbon tracing but simplifies detection in MS due to deuterium’s mass shift .
DL-Methionine Isotopes
- Labeling : Includes variants like DL-Methionine-(carboxy-¹³C,methyl-d3) and DL-Methionine-¹³C5,¹⁵N,d5 .
- Applications : Used in pharmacokinetic studies and metabolic flux analysis.
L-Methionine-1-¹³C
- Labeling : ¹³C on the first carbon (carboxylic acid group) .
- Applications : Tracks methionine decarboxylation and transamination pathways.
- Key Difference : Labels a different functional group, making it unsuitable for methyl-specific studies .
Analytical Performance and Detection
- L-Methionine-methyl-13C,d3: LC-MS/MS Sensitivity: Quantified using standard curves (0.39–25 µM) with a lower limit of quantitation (LLOQ) defined at a 10:1 signal-to-noise ratio . Proteomic Incorporation: Demonstrated high incorporation rates (4 mM in vitro, 8-hour incubation) with minimal false discovery rates in MetRS*-expressing 293T cells .
- Comparison :
- L-Methionine-d3 (S-methyl-d3) showed ~50–100-fold lower uptake in M. bovis BCG metM::himar1 mutants compared to wild-type strains, highlighting its specificity in transporter studies .
- L-Methionine-13C5 requires SILAC workflows for detection, whereas L-Methionine-methyl-13C,d3 is detectable without enrichment .
Commercial Availability and Pricing
Biological Activity
L-Methionine-methyl-13C,methyl-d3 is a stable isotopic variant of the essential amino acid L-Methionine, featuring both carbon-13 and deuterium isotopes. This compound serves as a critical tool in various biochemical and metabolic studies due to its unique labeling properties, which enhance the understanding of metabolic pathways and interactions within biological systems.
The isotopic modifications in L-Methionine-methyl-13C,methyl-d3 allow researchers to track the fate of methyl groups during metabolic processes. The incorporation of carbon-13 enables monitoring via NMR spectroscopy, while deuterium enhances detection sensitivity in mass spectrometry, facilitating the study of complex biological samples .
Biological Functions
L-Methionine is crucial for various biological processes, including:
- Protein Synthesis : As an essential amino acid, it acts as a building block for proteins.
- Methylation Reactions : It serves as a precursor for S-adenosyl-L-methionine (SAM), a key methyl donor in numerous biochemical reactions, including DNA methylation and histone modification .
- Antioxidant Activity : Methionine contributes to cellular defense against oxidative stress .
Applications in Research
L-Methionine-methyl-13C,methyl-d3 is employed in several research applications:
- Metabolic Tracing : The dual isotopic labeling allows for precise tracking of metabolic pathways involving methionine and its derivatives.
- Enzyme Studies : Researchers can investigate enzymes that utilize methionine as a substrate, elucidating their mechanisms of action at an atomic level .
- Protein Dynamics : Isotopic labeling aids in studying protein structure and dynamics through NMR spectroscopy .
Case Study 1: Enzyme Mechanisms
Research has demonstrated that L-Methionine-methyl-13C,methyl-d3 can be used to trace specific reaction steps mediated by enzymes involved in methionine metabolism. For instance, studies have shown how the labeled compound interacts with methyltransferases, revealing insights into their substrate specificity and catalytic mechanisms .
Case Study 2: Histone Methylation
In epigenetic research, L-Methionine-methyl-13C,methyl-d3 has been utilized to investigate histone methylation processes. The incorporation of labeled methionine into histones allows for the mapping of methylation patterns that are crucial for gene regulation and chromatin dynamics .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Methionine | C5H11NO2S | Essential amino acid; precursor to SAM |
| L-Homocysteine | C4H9NO2S | Intermediate in methionine metabolism |
| S-Adenosyl-L-methionine | C15H19N7O5S | Key methyl donor; involved in numerous methylation reactions |
| L-Cysteine | C3H7NO2S | Important for protein folding and antioxidant defense |
The unique isotopic labeling of L-Methionine-methyl-13C,methyl-d3 enhances its utility compared to non-labeled counterparts, allowing for more accurate tracking of metabolic pathways and interactions within biological systems .
Q & A
Q. What are the primary analytical methods to confirm isotopic purity and structural integrity of L-Methionine-methyl-13C,methyl-d3?
Isotopic purity is typically validated using nuclear magnetic resonance (NMR) spectroscopy for positional isotopic verification and mass spectrometry (MS) for isotopic abundance quantification. For example, high-resolution LC-MS can distinguish between isotopic peaks and confirm ≥99 atom% ¹³C and D incorporation in the methyl groups . Structural integrity is assessed via Fourier-transform infrared spectroscopy (FTIR) to verify functional groups like thioether and carboxylic acid moieties .
Q. How should L-Methionine-methyl-13C,methyl-d3 be handled to ensure stability during experiments?
Store the compound at –20°C in airtight, light-resistant containers to prevent degradation via oxidation or isotopic exchange. Use anhydrous solvents (e.g., deuterated DMSO) for dissolution to minimize proton-deuterium exchange . Gloves and lab coats are mandatory during handling to avoid contamination, as even trace moisture can affect isotopic ratios .
Q. What are the critical parameters for synthesizing L-Methionine-methyl-13C,methyl-d3?
Synthesis involves isotopic labeling via methyl-group substitution. Key steps include:
- Reacting L-homocysteine with ¹³C- and D3-labeled methyl iodide under alkaline conditions.
- Purification via reverse-phase HPLC to separate unlabeled byproducts.
- Validation of isotopic incorporation using tandem MS/MS and isotopic dilution analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data caused by isotopic interference in L-Methionine-methyl-13C,methyl-d3 studies?
Isotopic interference may arise from natural abundance ¹³C or incomplete deuteration. To mitigate:
- Use computational correction models (e.g., Isotopomer Network Compartmental Analysis) to account for natural isotopic background .
- Validate data with parallel experiments using fully deuterated controls and adjust for kinetic isotope effects (KIEs) in enzyme-catalyzed reactions .
- Cross-validate with orthogonal techniques like stable isotope-resolved metabolomics (SIRM) .
Q. What experimental design considerations are critical for tracing methyl-group transfer in vivo using this compound?
- Dosage optimization : Calculate based on target tissue uptake rates and isotopic dilution effects (e.g., 5–10 mg/kg in murine models to achieve detectable ¹³C enrichment in S-adenosylmethionine pools) .
- Sampling timelines : Collect samples at multiple timepoints (e.g., 0, 30, 60, 120 mins post-administration) to capture dynamic methylation fluxes .
- Data normalization : Use internal standards like ¹⁵N-labeled methionine to correct for extraction efficiency .
Q. How can researchers address challenges in quantifying low-abundance isotopologues in complex biological matrices?
- Employ ultra-high-performance LC-MS with parallel reaction monitoring (PRM) to enhance sensitivity for ¹³C- and D-labeled metabolites.
- Use isotope pattern deconvolution software (e.g., XCMS Isotopic) to distinguish overlapping isotopic peaks .
- Validate with spike-recovery experiments using synthetic isotopologue standards .
Methodological Best Practices
Q. What protocols ensure reproducibility in isotopic tracer studies with this compound?
- Document batch-specific isotopic purity and storage conditions in metadata .
- Pre-treat biological samples with antioxidants (e.g., tris(2-carboxyethyl)phosphine) to prevent methionine oxidation during processing .
- Share raw MS/MS spectra and NMR chemical shift data in supplementary materials to enable cross-lab validation .
Q. How should researchers design controls to validate specificity in methyl-transfer assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
